![molecular formula C20H29BN2O4 B1528027 tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate CAS No. 1346808-87-4](/img/structure/B1528027.png)
tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C20H29BN2O4 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is recognized as a significant intermediate in the synthesis of 1H-indazole derivatives. The compound is acquired through substitution reactions and confirmed by spectroscopic methods like FTIR, NMR, and MS. X-ray diffraction and density functional theory (DFT) calculations help in analyzing the crystallographic and conformational aspects, showing agreement between experimental and theoretical structures. This compound displays stable and unstable conformers, as revealed by DFT, and its molecular electrostatic potential and frontier molecular orbitals are investigated for physicochemical characteristics (Ye et al., 2021).
Radical Addition Reactions
In another application, tert-butyl peroxybenzoate promotes the radical acylation of allyl ester with benzaldehyde, leading to the synthesis of new carbonyl-containing compounds. This reaction is notable for its compatibility with various groups, excellent atom utilization, and chemical selectivity. The synthesized compounds have potential applications in preparing various organic structures like lactone, piperidine, tetrazole, and oxazole (Sun et al., 2022).
N-1-difluoromethylation
A method for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate with chlorodifluoromethane is described. This approach provides a safe and convenient alternative to high-pressure or high-temperature methods. It extends to N-difluoromethylation of various derivatives like indazole, benzotriazole, and imidazole, all bearing an ester group (Hong et al., 2020).
Combinatorial Synthesis
Tert-butyl 2,4-dioxopiperidine-1-carboxylate is used in a three-component reaction to synthesize fused tetracyclic heterocycles. This process involves aromatic aldehydes and amines, yielding high yields of various heterocyclic derivatives, which are important in pharmaceutical research (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O4/c1-9-15-14-12-13(21-26-19(5,6)20(7,8)27-21)10-11-16(14)23(22-15)17(24)25-18(2,3)4/h10-12H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVZVMFWXCFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3CC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745330 | |
Record name | tert-Butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
CAS RN |
1346808-87-4 | |
Record name | 1H-Indazole-1-carboxylic acid, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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